molecular formula C19H28N2O2 B5189539 1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol

Cat. No.: B5189539
M. Wt: 316.4 g/mol
InChI Key: XLHVWHBOXGIPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a cyclohexyloxy group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated using 2-bromo-1-(cyclohexyloxy)propane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative using reducing agents like sodium borohydride.

    Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyloxy-3-piperazin-1-yl-propan-2-ol
  • 1-(cyclohexyloxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol

Uniqueness

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of the benzimidazole ring fused with a cyclohexyloxy group and a propanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(2)19-20-17-10-6-7-11-18(17)21(19)12-15(22)13-23-16-8-4-3-5-9-16/h6-7,10-11,14-16,22H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVWHBOXGIPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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